
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as CFOP, is a pyrimidine-based compound that has gained significant attention in scientific research. CFOP is a promising drug candidate due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
The mechanism of action of N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and immune response. N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide also inhibits the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Moreover, N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been reported to inhibit the activity of Janus kinase/signal transducer and activator of transcription signaling pathway, which is involved in immune response.
Biochemical and Physiological Effects:
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide induces cell cycle arrest and apoptosis by downregulating the expression of cyclin-dependent kinases and upregulating the expression of pro-apoptotic proteins. In addition, N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. In inflammation, N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide suppresses the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of nuclear factor-kappa B. N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has also been reported to have immunomodulatory effects by suppressing the activity of Janus kinase/signal transducer and activator of transcription signaling pathway.
实验室实验的优点和局限性
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity towards its target proteins. N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is also relatively easy to synthesize and has good pharmacokinetic properties. However, N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity towards normal cells.
未来方向
There are several future directions for N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide research. One potential direction is to investigate the use of N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide in combination with other drugs for the treatment of cancer and autoimmune disorders. Another direction is to develop more potent and selective N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide analogs with improved pharmacokinetic properties. Moreover, the development of novel drug delivery systems for N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide could enhance its therapeutic efficacy and reduce its toxicity towards normal cells. Finally, the elucidation of the crystal structure of N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide bound to its target proteins could provide valuable insights into its mechanism of action and aid in the rational design of more potent analogs.
合成方法
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide can be synthesized using various methods, including the reaction of 4-chloro-2-fluoroaniline with 2,4-dichloro-5-fluoropyrimidine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with 4-hydroxytetrahydrofuran-2-one in the presence of triethylamine and acetic anhydride to yield N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. Other methods involve the use of different starting materials and reagents, such as 4-chloro-2-fluorobenzaldehyde and ethyl 6-bromo-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
科学研究应用
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has also been reported to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been investigated for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-11-1-2-13(12(18)7-11)21-16(22)15-8-14(19-9-20-15)10-3-5-23-6-4-10/h1-2,7-10H,3-6H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCIKYAOGHAHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorobenzyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2427447.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((4-ethoxyphenyl)amino)thiazol-4-yl)methanone](/img/structure/B2427449.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2427450.png)
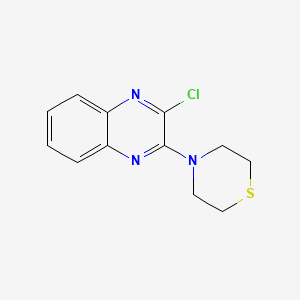
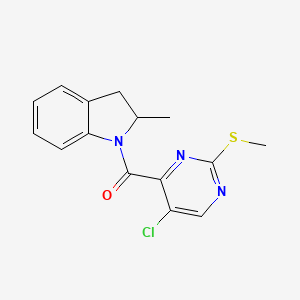
![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine](/img/structure/B2427455.png)

![N-(4-ethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2427457.png)
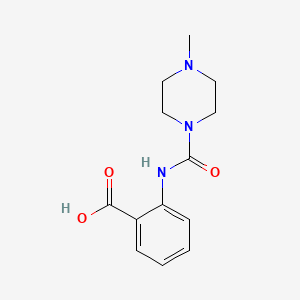
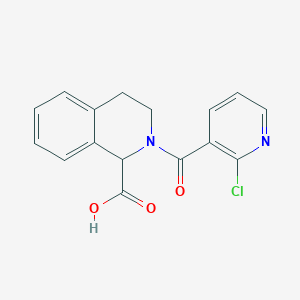

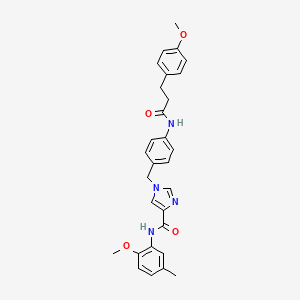
![(6-Cyclopentyloxypyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2427467.png)
![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2427469.png)